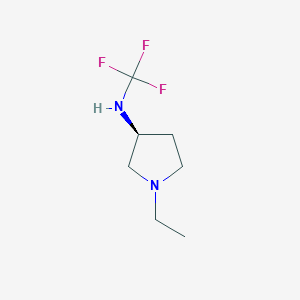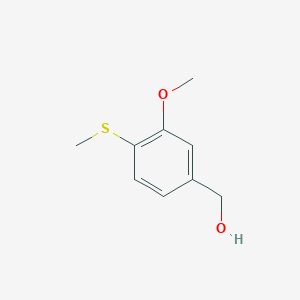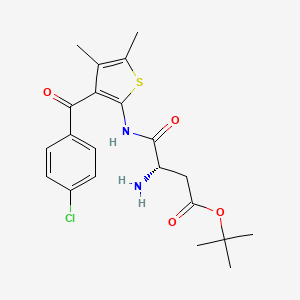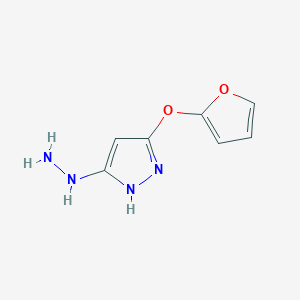
3-(Furan-2-yloxy)-5-hydrazinyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-PYRAZOLE, 3-(2-FURANYLOXY)-5-HYDRAZINO- is a heterocyclic compound that features a pyrazole ring substituted with a furanyloxy group at the 3-position and a hydrazino group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-PYRAZOLE, 3-(2-FURANYLOXY)-5-HYDRAZINO- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a furanyloxy-substituted ketone or aldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1H-PYRAZOLE, 3-(2-FURANYLOXY)-5-HYDRAZINO- can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The furanyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1H-PYRAZOLE, 3-(2-FURANYLOXY)-5-HYDRAZINO- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1H-PYRAZOLE, 3-(2-FURANYLOXY)-5-HYDRAZINO- depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The hydrazino group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1H-PYRAZOLE, 3-(2-FURANYLOXY)-5-AMINO-: Similar structure but with an amino group instead of a hydrazino group.
1H-PYRAZOLE, 3-(2-FURANYLOXY)-5-METHYL-: Similar structure but with a methyl group instead of a hydrazino group.
Uniqueness
1H-PYRAZOLE, 3-(2-FURANYLOXY)-5-HYDRAZINO- is unique due to the presence of both the furanyloxy and hydrazino groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C7H8N4O2 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
[3-(furan-2-yloxy)-1H-pyrazol-5-yl]hydrazine |
InChI |
InChI=1S/C7H8N4O2/c8-9-5-4-6(11-10-5)13-7-2-1-3-12-7/h1-4H,8H2,(H2,9,10,11) |
InChI Key |
ZRDXVNHMDIQIBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)OC2=NNC(=C2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


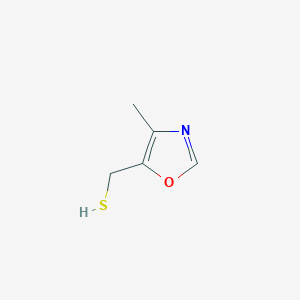
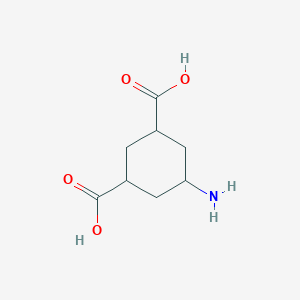
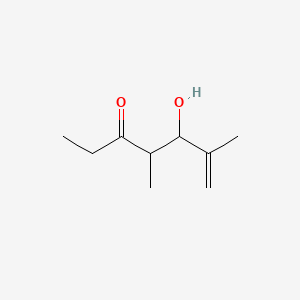
![1,3,5-Trimethyl-5-(7-oxabicyclo[4.1.0]hept-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B13965036.png)
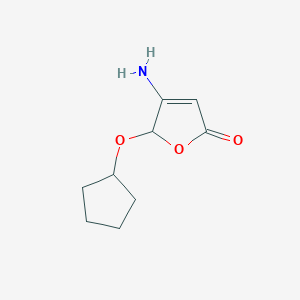
![[5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid](/img/structure/B13965049.png)

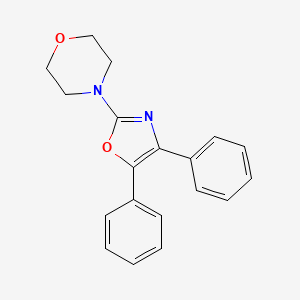
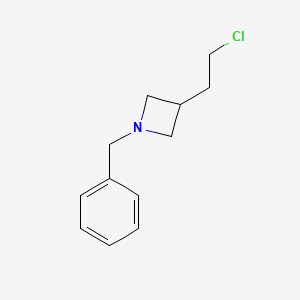
![2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde](/img/structure/B13965070.png)
